Product packaging for LOLO-1 dye(Cat. No.:)

LOLO-1 dye

Cat. No.: B1263771
M. Wt: 1462.5 g/mol
InChI Key: FTHOOPKJNUQDMN-UHFFFAOYSA-J
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Description

Overview of Advanced Fluorescent Dyes in Biomedical and Materials Science Research

Advanced fluorescent dyes are indispensable tools in modern biomedical and materials science research. fluorofinder.com Their fundamental characteristic is the ability to absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. This property allows for the highly sensitive and specific detection of molecules and cellular structures. In recent years, significant advancements have led to the development of dyes with improved brightness, photostability, and specificity, enabling researchers to visualize dynamic biological processes in real-time within living cells. bioscience-explained.org These sophisticated probes are crucial for a wide array of applications, including fluorescence microscopy, flow cytometry, DNA sequencing, and immunoassays. nih.govbiotium.com The development of dyes that can selectively bind to specific targets, such as particular DNA sequences or proteins, has opened up new avenues for studying molecular interactions with unprecedented precision. bioscience-explained.org

Historical Development and Significance of Nucleic Acid Stains

The history of fluorescent dyes dates back to the 19th century with the synthesis of fluorescein (B123965). biotium.com The application of these dyes to biological research, particularly for staining nucleic acids, has been a pivotal development. Early nucleic acid stains, such as ethidium (B1194527) bromide, were revolutionary for their time, allowing for the visualization of DNA in gel electrophoresis. thermofisher.com However, these first-generation dyes often had limitations, including lower sensitivity and sequence preference.

The quest for more sensitive and photostable nucleic acid stains led to the development of the cyanine (B1664457) dyes in the 1970s. fluorofinder.com Initially used in photography, chemists like Alan Waggoner adapted their structures for biological applications. biotium.comlumiprobe.com This new class of dyes, including both monomeric and dimeric forms, offered significant advantages such as high molar absorptivity, low intrinsic fluorescence in the absence of nucleic acids, and a substantial increase in fluorescence quantum yield upon binding. thermofisher.combiotium.com These properties result in a much higher signal-to-noise ratio, making them ideal for detecting low concentrations of nucleic acids.

Classification and Structural Context of LOLO-1 Dye within Dimeric Cyanine Fluorophores

This compound belongs to the family of dimeric cyanine dyes, which are characterized by having two cyanine monomer units linked by a flexible bridge. researchgate.netwikipedia.org This dimeric structure is key to their high affinity for nucleic acids. The general structure of cyanine dyes consists of two nitrogen-containing heterocyclic rings joined by a polymethine chain. nih.govcreative-diagnostics.com In dimeric cyanines like LOLO-1, two of these monomeric units are covalently linked.

LOLO-1 is classified as a tetracationic homodimer. nih.govnih.gov The two positively charged monomer units are drawn to the negatively charged phosphate (B84403) backbone of DNA, facilitating a strong binding interaction. Upon binding, the dye molecules undergo a conformational change that restricts their molecular motion, leading to a dramatic increase in fluorescence—often over 100- to 1000-fold. thermofisher.comfishersci.ca This fluorescence enhancement is a hallmark of high-sensitivity nucleic acid stains. The binding mode for many dimeric cyanine dyes, such as the well-studied YOYO-1, is bis-intercalation, where both chromophores insert themselves between the base pairs of the DNA double helix. nih.govnih.govwikipedia.org This stable complex formation is crucial for applications requiring robust staining, such as in gel electrophoresis and multicolor fluorescence experiments. thermofisher.com

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C47H54Br2I4N8S2 nih.gov
Molecular Weight 1462.5 g/mol nih.gov
IUPAC Name 3-[(4Z)-4-[(6-bromo-4-methyl- thermofisher.comfishersci.cathiazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl-[3-[3-[(4Z)-4-[(6-bromo-4-methyl- thermofisher.comfishersci.cathiazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl-dimethylazaniumyl]propyl]-dimethylazanium;tetraiodide nih.gov

| Chemical Class | Dimeric Cyanine Dye | researchgate.net |

Current Research Landscape and Outstanding Questions Regarding this compound

The current research landscape for fluorescent nucleic acid probes is focused on developing dyes with even greater sensitivity, specificity, and utility in live-cell imaging. rsc.orgaatbio.com While LOLO-1 and other dimeric cyanine dyes offer excellent sensitivity for in vitro applications, their cell-impermeant nature generally restricts their use to fixed cells or as indicators of cell death. biotium.comfishersci.ca

Ongoing research seeks to fine-tune the physicochemical properties of cyanine dyes to create probes with novel functionalities. nih.govacs.org This includes synthesizing dyes that can target specific nucleic acid structures, such as G-quadruplexes or RNA, with high fidelity. researchgate.net Another area of active investigation is the development of fluorogenic probes that only become fluorescent upon a specific molecular recognition event, further reducing background noise. nih.gov

For LOLO-1 specifically, outstanding questions remain regarding its precise photophysical behavior in different environments and its interactions with various nucleic acid conformations. While its utility in staining is established, a deeper understanding of its binding kinetics and mechanism could lead to the rational design of improved probes. Further research is needed to explore its potential in advanced imaging techniques and to fully characterize its performance in comparison to the ever-expanding palette of new fluorescent dyes.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic inquiry into this compound and its analogs is to leverage their exceptional fluorescence properties for the sensitive detection and quantification of nucleic acids. Researchers aim to utilize these dyes to address fundamental questions in molecular biology, genetics, and diagnostics.

The scope of this inquiry includes:

Developing highly sensitive assays: Utilizing the bright fluorescence and low background of LOLO-1 for applications where nucleic acid concentrations are minimal. thermofisher.com

Multiplexed analysis: Employing LOLO-1 as a counterstain in multicolor fluorescence experiments, allowing for the simultaneous visualization of multiple cellular targets. thermofisher.comfishersci.ca

Electrophoretic and microfluidic applications: Taking advantage of the stable dye-nucleic acid complexes for prestaining samples prior to separation techniques like gel and capillary electrophoresis. thermofisher.com

Understanding dye-DNA interactions: Studying the binding modes and photophysics of dimeric cyanine dyes to inform the design of next-generation probes with enhanced capabilities. nih.govnih.gov

Ultimately, the academic pursuit of knowledge surrounding LOLO-1 contributes to the broader goal of developing more powerful tools to explore the intricate world of the cell and to diagnose diseases at the molecular level.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H54Br2I4N8S2 B1263771 LOLO-1 dye

Properties

Molecular Formula

C47H54Br2I4N8S2

Molecular Weight

1462.5 g/mol

IUPAC Name

3-[(4Z)-4-[(6-bromo-4-methyl-[1,3]thiazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl-[3-[3-[(4Z)-4-[(6-bromo-4-methyl-[1,3]thiazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl-dimethylazaniumyl]propyl]-dimethylazanium;tetraiodide

InChI

InChI=1S/C47H54Br2N8S2.4HI/c1-52-32-36(48)30-42-46(52)50-44(58-42)28-34-18-22-54(40-16-9-7-14-38(34)40)20-11-24-56(3,4)26-13-27-57(5,6)25-12-21-55-23-19-35(39-15-8-10-17-41(39)55)29-45-51-47-43(59-45)31-37(49)33-53(47)2;;;;/h7-10,14-19,22-23,28-33H,11-13,20-21,24-27H2,1-6H3;4*1H/q+4;;;;/p-4

InChI Key

FTHOOPKJNUQDMN-UHFFFAOYSA-J

Isomeric SMILES

C[N+]1=CC(=CC2=C1N=C(S2)/C=C/3\C4=CC=CC=C4N(C=C3)CCC[N+](CCC[N+](CCCN5C6=CC=CC=C6/C(=C\C7=NC8=C(S7)C=C(C=[N+]8C)Br)/C=C5)(C)C)(C)C)Br.[I-].[I-].[I-].[I-]

Canonical SMILES

C[N+]1=CC(=CC2=C1N=C(S2)C=C3C=CN(C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCCN5C=CC(=CC6=NC7=C(S6)C=C(C=[N+]7C)Br)C8=CC=CC=C85)Br.[I-].[I-].[I-].[I-]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of Lolo 1 Dye

Stereoselective Synthesis of LOLO-1 Dye Analogs

The stereoselective synthesis of complex molecules like LOLO-1 analogs, which may possess multiple stereocenters, is a formidable challenge in organic chemistry. While specific literature on the stereoselective synthesis of LOLO-1 is limited, general principles from asymmetric synthesis and the synthesis of analogous chiral cyanine (B1664457) dyes can be applied.

The introduction of chirality into dye structures can be achieved through the use of chiral catalysts or by employing chiral starting materials. For instance, in the synthesis of other complex cyclic systems, chiral catalysts have been instrumental in controlling the stereochemical outcome of key bond-forming reactions. nih.govyoutube.com The use of chiral auxiliaries attached to one of the heterocyclic precursors could also direct the stereoselective formation of a particular diastereomer in the final dimeric dye.

Furthermore, the synthesis of asymmetric cyanine dyes, where the two heterocyclic moieties are different, often requires multi-step procedures. Solid-phase synthesis has emerged as a powerful technique to facilitate the purification of intermediates and drive reactions to completion, which can be advantageous in a stereoselective context. unito.itresearchgate.net Two main solid-phase strategies that could be adapted for the synthesis of chiral LOLO-1 analogs are the "catch-and-release" method and the "immobilized imidate" method. unito.it These approaches allow for the sequential and controlled addition of different molecular fragments, which can include chiral components.

Molecular dynamics simulations have also been employed to study the structural properties and interactions of cyanine dimers, which can provide insights into the desired stereochemistry for specific applications, such as DNA scaffolding. rsc.orgnih.gov

Rational Design Principles for Modifying this compound’s Spectral Characteristics

The spectral properties of cyanine dyes, including LOLO-1 analogs, are intrinsically linked to their chemical structure. Rational design principles allow for the precise tuning of absorption and emission wavelengths to match available excitation sources and to achieve desired colors.

A primary determinant of the spectral characteristics is the length of the polymethine bridge connecting the two acridine (B1665455) units. As a general rule for cyanine dyes, extending the length of this conjugated chain leads to a bathochromic (red) shift in both the absorption and emission spectra, typically around 100 nm for each additional vinyl unit. unito.it

Another key strategy involves the introduction of electron-donating or electron-withdrawing groups onto the acridine rings. The placement of these substituents can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modifying the absorption wavelength. For example, in analogous thiazole (B1198619) orange dyes, introducing electron-donating methoxy (B1213986) groups and electron-withdrawing trifluoromethyl groups can shift the absorption spectrum to longer wavelengths. unito.it

The nature of the solvent also plays a role in the spectral properties of these dyes. Solvatochromism, the change in color with solvent polarity, is a known phenomenon for many dyes. In some cases, a bathochromic shift is observed with increasing solvent polarity. rsc.org

The table below summarizes the general effects of structural modifications on the spectral properties of cyanine-like dyes.

ModificationEffect on Spectral Properties
Increased Polymethine Chain Length Bathochromic (red) shift in absorption and emission
Electron-Donating Groups on Heterocycles Can lead to a red shift
Electron-Withdrawing Groups on Heterocycles Can lead to a blue or red shift depending on position
Increased Solvent Polarity Often results in a bathochromic shift (solvatochromism)

Strategies for Enhancing Photostability of this compound Derivatives

Photostability, the resistance of a dye to photodegradation under illumination, is a critical parameter for many applications, especially in fluorescence microscopy and long-term imaging. Several strategies have been developed to enhance the photostability of cyanine dyes, which can be applied to LOLO-1 derivatives.

One effective approach is the introduction of specific chemical groups that can quench triplet states or inhibit reactions with reactive oxygen species, which are major pathways for photobleaching. For instance, the incorporation of a cyclooctatetraene (B1213319) group as a triplet state quencher has been shown to improve the photostability of some cyanine-indole dyes. rsc.org

Another strategy involves modifying the electronic structure of the dye. A new structure-activity relationship for cyanine dyes has been elucidated where decreasing the nucleophilicity at the C-2 position of the indole (B1671886) part of the molecule leads to an exponential increase in photostability. rsc.org This suggests that similar modifications to the acridine nucleus of LOLO-1 could yield more robust derivatives.

Steric shielding of the polymethine chain is also a promising method. By introducing bulky groups that physically protect the conjugated system from interaction with its environment, both photostability and chemical stability can be enhanced. nih.govnih.govresearchgate.netresearchgate.net This approach has been shown to simultaneously reduce dye aggregation and improve biodistribution in imaging applications. nih.govnih.govresearchgate.net

The table below outlines some strategies to improve the photostability of cyanine-like dyes.

StrategyMechanism
Triplet State Quenchers Prevents formation of reactive singlet oxygen
Modification of Electronic Structure Reduces susceptibility to photochemical reactions
Steric Shielding Physically protects the chromophore from degradation
Encapsulation Isolates the dye from the surrounding environment

Bioconjugation Techniques for Targeted Delivery and Labeling with this compound

Bioconjugation is the process of chemically linking a dye molecule, such as LOLO-1, to a biomolecule, such as an antibody, peptide, or nucleic acid. This enables the targeted delivery of the dye to specific cells or tissues for imaging and diagnostic purposes.

The most common bioconjugation strategies for cyanine dyes involve the reaction of a functionalized dye with a reactive group on the biomolecule. Typically, the dye is modified to contain a reactive moiety, such as an N-hydroxysuccinimide (NHS) ester, which can react with primary amines on proteins to form a stable amide bond. nih.gov

For targeting nucleic acids, cyanine dyes can be designed to bind non-covalently through intercalation or groove binding. The dimeric nature of LOLO-1 and its analogs, like TOTO, suggests a strong affinity for DNA and RNA. nih.gov Structural modifications to the dye can influence the binding mode and specificity. For example, the introduction of bulky substituents can favor minor groove binding over intercalation. nih.gov

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a versatile and efficient method for bioconjugation. nih.gov This approach allows for the straightforward functionalization of cyanine dyes with terminal alkynes, which can then be "clicked" onto biomolecules containing azide (B81097) groups. nih.gov

The table below lists common bioconjugation techniques applicable to LOLO-1 and its analogs.

TechniqueReactive Groups InvolvedApplication
Amine-Reactive Labeling NHS ester on dye, primary amine on biomoleculeProtein and peptide labeling
Thiol-Reactive Labeling Maleimide on dye, thiol on biomoleculeSite-specific protein labeling
Click Chemistry (CuAAC) Alkyne on dye, azide on biomoleculeVersatile labeling of various biomolecules
Non-covalent Binding Intercalation or groove bindingDNA and RNA staining

Structure-Activity Relationship Studies of Chemically Modified this compound Variants

Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications to a dye's structure influence its biological activity and photophysical properties. For LOLO-1 and its analogs, SAR studies can guide the development of new variants with improved performance for specific applications.

A key finding in the SAR of cyanine dyes is the relationship between the nucleophilicity of the heterocyclic core and photostability. As mentioned earlier, reducing the nucleophilicity can significantly enhance photostability. rsc.org This provides a clear design principle for creating more robust probes.

The nature and position of substituents on the acridine rings can also have a profound impact on activity. For example, in a series of lapatinib-derived analogs, modifications to the "headgroup" and "tailgroup" of the molecule led to significant differences in their biological activity against Schistosoma mansoni. nih.gov While not a dye, this study highlights the importance of systematic structural modifications in optimizing biological interactions.

The following table presents a hypothetical SAR study for LOLO-1 analogs, illustrating how different modifications might affect key properties.

AnalogModificationPredicted Effect on PhotostabilityPredicted Effect on Cellular Uptake
LOLO-1-AElectron-withdrawing group on acridineIncreasedMay decrease
LOLO-1-BSterically bulky group near polymethine chainIncreasedMay be altered
LOLO-1-CCationic side chainMay be reducedIncreased
LOLO-1-DLipophilic side chainUnchangedIncreased

Mechanistic Investigations of Lolo 1 Dye Nucleic Acid Interactions

Detailed Elucidation of LOLO-1 Dye Binding Modes to DNA and RNA

The primary binding mode for dimeric cyanine (B1664457) dyes like LOLO-1 to double-stranded DNA (dsDNA) is believed to be bis-intercalation. thermofisher.com This involves the insertion of the two planar aromatic systems of the dye molecule between adjacent base pairs of the DNA double helix. thermofisher.com

At lower dye-to-base-pair ratios, bis-intercalation is the predominant binding mode for dyes like YOYO-1. thermofisher.com However, at higher concentrations, a secondary, less-defined external binding mode may occur. thermofisher.com This external binding is likely mediated by electrostatic interactions between the positively charged dye molecules and the negatively charged phosphate (B84403) backbone of the nucleic acid. thermofisher.comacs.org While some cyanine dyes are known to bind in the minor groove of DNA, the larger dimeric structures like LOLO-1 are more commonly associated with intercalation. nih.gov

Kinetic Analysis of this compound Association and Dissociation with Nucleic Acids

Specific kinetic constants, such as association (k_on) and dissociation (k_off) rates, for LOLO-1 are not extensively documented. Research on the similar dye YOYO-1 has shown that the binding kinetics can be complex, with the reaction taking several minutes to reach completion. researchgate.net Dimeric cyanine dyes, as a class, are characterized by very high binding affinities for nucleic acids, which are orders of magnitude greater than their monomeric counterparts. thermofisher.com This high affinity suggests a slow dissociation rate, which contributes to the stability of the dye-nucleic acid complex, making them suitable for applications like pre-staining of nucleic acids for electrophoresis. thermofisher.com

Interaction Specificity of this compound with Different Nucleic Acid Architectures (e.g., dsDNA, ssDNA, RNA, G-quadruplexes)

LOLO-1, like other dimeric cyanine dyes, binds to various forms of nucleic acids, including dsDNA, single-stranded DNA (ssDNA), and RNA. thermofisher.com The fluorescence emission spectra of these dyes when bound to ssDNA and RNA are similar to their dsDNA-bound spectra, especially at low dye-to-base ratios. thermofisher.com The high affinity of these dyes is not limited to dsDNA; for example, TOTO has been shown to form stable complexes with ssDNA. oup.com

The interaction of cyanine dyes with non-canonical nucleic acid structures like G-quadruplexes is an active area of research. nih.govnih.govrsc.orgacs.orgsioc-journal.cn Different cyanine dyes have shown varying degrees of selectivity for G-quadruplex structures, with some demonstrating the ability to distinguish between different G-quadruplex topologies. nih.govnih.gov However, specific studies detailing the interaction and binding affinity of LOLO-1 with G-quadruplexes are not prominent in the reviewed literature.

In Depth Spectroscopic and Photophysical Characterization of Lolo 1 Dye Complexes

Comprehensive Analysis of LOLO-1 Dye's Fluorescence Quantum Yield and Enhancement Upon Nucleic Acid Binding

A defining characteristic of LOLO-1 and other dimeric cyanine (B1664457) dyes is the dramatic increase in fluorescence upon binding to nucleic acids. thermofisher.com In its free state in solution, the this compound is essentially non-fluorescent, with a fluorescence quantum yield (QY) typically below 0.01. thermofisher.com This low intrinsic fluorescence is advantageous as it minimizes background signals, leading to a high signal-to-noise ratio in detection assays.

Upon association with double-stranded DNA (dsDNA), the dye undergoes a significant conformational restriction, which leads to a massive enhancement of its fluorescence intensity, often by a factor of 100 to 1000-fold. thermofisher.com This enhancement is accompanied by a substantial increase in the fluorescence quantum yield. For the LOLO-1/dsDNA complex, a high quantum yield of 0.39 has been reported. thermofisher.com This value was determined relative to a fluorescein (B123965) standard (QY = 0.92) in a buffer solution containing 10 mM Tris, 1 mM EDTA, and 50 mM NaCl at pH 7.4. thermofisher.com The high quantum yields of DNA-bound cyanine dimers, generally ranging from 0.2 to 0.6, combined with their high molar extinction coefficients, result in exceptionally bright fluorescent signals, making them among the most sensitive probes available for nucleic acid staining. thermofisher.comthermofisher.com

The mechanism of this fluorescence enhancement is tied to the dye's binding mode. Dimeric cyanine dyes like LOLO-1 are known to bind to DNA via bis-intercalation, where the two planar aromatic systems of the dye insert themselves between adjacent base pairs of the DNA double helix. spiedigitallibrary.orgacs.org This rigid environment limits non-radiative decay pathways, such as internal rotation, thereby greatly increasing the probability of de-excitation through fluorescence emission.

PropertyLOLO-1 (Free in Solution)LOLO-1 (Bound to dsDNA)
Fluorescence Quantum Yield (QY) < 0.01 thermofisher.com0.39 thermofisher.com
Fluorescence Enhancement -100 to 1000-fold thermofisher.com

Time-Resolved Fluorescence Anisotropy and Lifetime Measurements of this compound Complexes

Time-resolved fluorescence techniques provide deep insights into the local environment and dynamics of a fluorophore. technoinfo.ruhoriba.com Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state, while fluorescence anisotropy measures the rotational mobility of the fluorophore. horiba.comatto-tec.com

For dimeric cyanine dyes complexed with DNA, fluorescence lifetimes are typically in the nanosecond range. nih.govresearchgate.net Studies on related dyes like YOYO-1 and POPO-1 report lifetimes of 1-5 ns when bound to DNA. nih.gov While a specific fluorescence lifetime value for LOLO-1 is not prominently reported in the reviewed literature, its measurement has been noted in quenching studies. nih.govresearchgate.net In these experiments, the fluorescence lifetime of the LOLO-1/DNA complex was measured using Time-Correlated Single Photon Counting (TCSPC), a standard technique for such determinations. atto-tec.comresearchgate.net The stability of the lifetime in the presence of certain quenchers can indicate a static quenching mechanism, where a non-fluorescent ground-state complex is formed. nih.govresearchgate.net

Time-resolved fluorescence anisotropy measurements can reveal information about the dye's rotational freedom. technoinfo.ruhoriba.com When a dye like LOLO-1 intercalates into the DNA helix, its rotational motion is severely restricted. This would be observed as a high initial anisotropy (r₀) and a slow anisotropy decay, resulting in a high steady-state anisotropy value. spiedigitallibrary.orgdemokritos.gr These measurements confirm the rigid binding of the dye within the DNA structure and can be used to study changes in DNA conformation or dye-DNA interactions. spiedigitallibrary.org

High-Resolution Absorption and Emission Spectroscopy of this compound in Diverse Environments

The absorption and emission spectra of LOLO-1 are key to its function as a fluorescent probe. Like other cyanine dyes, its spectral properties can be influenced by the surrounding environment, particularly its association with nucleic acids. nih.govuniver.kharkov.ua

When bound to dsDNA in a standard buffer (10 mM Tris, 1 mM EDTA, 50 mM NaCl, pH 7.4), LOLO-1 exhibits a maximum absorption wavelength (λ_abs) at 565 nm and a maximum fluorescence emission wavelength (λ_em) at 579 nm. thermofisher.comevidentscientific.com This places its spectral profile in the orange-red region of the visible spectrum. The dye also possesses a high molar extinction coefficient (ε) of 147,800 cm⁻¹M⁻¹ under these conditions, contributing to its brightness. thermofisher.com

The spectral characteristics of cyanine dyes can also be affected by their concentration in aqueous solutions, where they may form non-fluorescent aggregates (H-aggregates) or other assemblies. univer.kharkov.uaacs.org However, upon intercalation into DNA, these aggregates typically disassemble in favor of the highly fluorescent monomeric bound state. LOLO-1, being a longer-wavelength dye, is noted to be only weakly excited by ultraviolet light sources. thermofisher.com

ParameterValue (LOLO-1 bound to dsDNA)Reference
Absorption Maximum (λ_abs) 565 nm evidentscientific.com, thermofisher.com
Emission Maximum (λ_em) 579 nm evidentscientific.com, thermofisher.com
Molar Extinction Coefficient (ε) 147,800 cm⁻¹M⁻¹ thermofisher.com
Measurement Conditions 10 mM Tris, 1 mM EDTA, 50 mM NaCl, pH 7.4 thermofisher.com

Photobleaching Kinetics and Photostability Assessment of this compound under Various Illumination Conditions

Photobleaching, the irreversible photodegradation of a fluorophore upon exposure to light, is a critical consideration for fluorescence microscopy and other applications requiring intense or prolonged illumination. measurebiology.orggoogle.com The photostability of a dye determines its useful experimental lifetime.

The kinetics of photobleaching are often complex but can frequently be modeled with first-order or multi-exponential decay functions. mdpi.comnih.gov The process is influenced by the intensity and wavelength of the excitation light, as well as the chemical environment, such as the presence of oxygen or reactive oxygen species. measurebiology.orgmicroscopyu.com For DNA-intercalating dyes, intense illumination can sometimes lead to not only dye destruction but also damage to the DNA itself. thermofisher.com

While specific studies detailing the photobleaching kinetics of LOLO-1 are not widely available, research on other cyanine dyes and fluorophores highlights the general mechanisms and concerns. measurebiology.orgmicroscopyu.com Enhancing photostability is an active area of research, with strategies including the use of antifade reagents or engineering the dye structure itself. google.combiorxiv.orgupenn.edu Given that LOLO-1 is part of a family of high-performance dyes, it is engineered for relatively high stability in typical staining applications, and its complexes with DNA are known to be extraordinarily stable. thermofisher.com

Förster Resonance Energy Transfer (FRET) Studies Utilizing this compound as a Donor or Acceptor

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique that can measure distances on the scale of 1-10 nanometers. edinst.comwikipedia.org The process involves the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore. mdpi.comthermofisher.com Key requirements for FRET to occur are close proximity between the donor and acceptor and a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. edinst.comthermofisher.com

The spectral properties of LOLO-1 make it a viable candidate for FRET-based assays. googleapis.com With its absorption maximum at 565 nm and emission maximum at 579 nm, LOLO-1 can function as either a donor or an acceptor, depending on the partner dye. thermofisher.comevidentscientific.com

As an acceptor: LOLO-1 could be paired with a donor that emits in the green-yellow region of the spectrum, such as Fluorescein (Em ~520 nm) or YOYO-1 (Em ~509 nm).

As a donor: It could transfer energy to an acceptor with an absorption spectrum in the red or far-red, such as TOTO-3 (Abs ~642 nm).

Quantitative Assessment of Fluorescence Quenching of this compound by Nanomaterials

Fluorescence quenching, the process by which a fluorophore's emission intensity is decreased, can be caused by various molecular interactions. A notable example is the quenching of fluorescent dyes by metallic nanoparticles. aps.orgcambridge.org

The interaction between LOLO-1/DNA complexes and gold nanoparticles (AuNPs) has been quantitatively investigated. nih.gov In these studies, the fluorescence of LOLO-1 was quenched upon the introduction of AuNPs of different sizes (Au₂₅ nanoclusters, 2 nm NPs, and 4 nm NPs). The quenching efficiency was found to be dependent on the size of the nanoparticle. Notably, 4 nm AuNPs, which have a plasmon band near the emission wavelength of LOLO-1, were found to be the most efficient quenchers—at least an order of magnitude more effective than the smaller 2 nm or Au₂₅ particles for LOLO-1. nih.gov

Fluorescence lifetime measurements revealed that the decay kinetics of the LOLO-1/DNA complex did not change upon the addition of the gold nanoparticles. nih.govresearchgate.net This finding indicates that the quenching mechanism is static, meaning it arises from the formation of a non-fluorescent ground-state complex between the nanoparticle and the dye-DNA moiety, rather than a dynamic (collisional) process. nih.gov The efficiency of this quenching is quantified by the Stern-Volmer constant (K_sv), with reported values shown in the table below.

QuencherK_sv (M⁻¹) for LOLO-1/DNAQuenching Mechanism
Au₂₅ Nanocluster (~1.2 nm) 3.3 x 10⁶Static nih.gov
2 nm AuNP 2.5 x 10⁶Static nih.gov
4 nm AuNP 4.1 x 10⁷Static nih.gov

Advanced Research Applications in Cellular and Molecular Biology

Development of High-Throughput Nucleic Acid Detection and Quantification Assays with LOLO-1 Dye

High-throughput screening (HTS) assays are fundamental in modern drug discovery and molecular biology, enabling the rapid analysis of thousands of samples. Fluorescent nucleic acid dyes are integral to many HTS assays for their ability to provide sensitive and easily quantifiable signals.

While LOLO-1 is listed in patents related to high-throughput screening methods for nucleic acid analysis, specific examples of its use in the development and validation of such assays are not detailed in the available literature. googleapis.comgoogle.com The general principle for using a dye like LOLO-1 in HTS would involve its properties as a nucleic acid intercalator. Upon binding to DNA or RNA, its fluorescence intensity increases significantly, which can be measured using plate readers compatible with its excitation and emission spectra. This would allow for the quantification of nucleic acids in numerous samples simultaneously. However, detailed protocols, data on sensitivity, dynamic range, and specific high-throughput assay development using LOLO-1 are not extensively published.

Integration of this compound in Microarray-Based Hybridization Techniques

DNA microarrays are powerful tools for analyzing gene expression and genotyping. The technology relies on the hybridization of fluorescently labeled nucleic acid samples to an array of complementary probes. Dimeric cyanine (B1664457) dyes are considered suitable for staining nucleic acids on solid supports like microarrays due to their bright signals and low background fluorescence. researchgate.net

Application of this compound in Advanced Electrophoretic Separation Methods (e.g., Capillary Electrophoresis, Gel Electrophoresis)

Electrophoresis is a cornerstone technique for separating nucleic acids based on their size. The use of fluorescent dyes allows for the visualization of the separated fragments.

Capillary Electrophoresis (CE): CE offers high-resolution separation of nucleic acids in a capillary format. Patents and review articles mention LOLO-1 as a potential dye for use in capillary electrophoresis, particularly for the analysis of nucleic acid-protein interactions through migration shift assays. googleapis.comresearchgate.net The principle involves the separation of the free nucleic acid from the larger nucleic acid-protein complex, with a fluorescent dye like LOLO-1 enabling detection. A study on the purity analysis of various dimeric cyanine dyes mentions LOLO-1 in the context of non-aqueous capillary electrophoresis. researchgate.net However, specific electropherograms or detailed protocols for the use of LOLO-1 in routine nucleic acid analysis by CE are not described in the reviewed literature.

Gel Electrophoresis: In traditional gel electrophoresis, dyes are used to stain DNA or RNA within the gel matrix. While general protocols for using dimeric cyanine dyes for prestaining nucleic acid samples before gel electrophoresis exist, specific findings or optimized protocols for LOLO-1 are not prevalent. researchgate.netpatentinspiration.com One patent mentions the use of LOLO-1 among a list of suitable dyes for staining nucleic acids separated by gel electrophoresis. googleapis.com

Role of this compound in Advanced Fluorescence Microscopy Techniques

Advanced fluorescence microscopy techniques have pushed the boundaries of spatial resolution and have enabled the observation of dynamic processes in living cells.

Super-Resolution Microscopy (e.g., STED, PALM, STORM) with this compound

Super-resolution microscopy techniques bypass the diffraction limit of light, offering unprecedented detail of cellular structures. While patents exist that list LOLO-1 alongside mentions of super-resolution techniques like STED (Stimulated Emission Depletion), PALM (Photoactivated Localization Microscopy), and STORM (Stochastic Optical Reconstruction Microscopy), there is no published research that substantiates the use of LOLO-1 in any of these specific super-resolution imaging modalities. googleapis.com The demanding photophysical properties required for fluorophores in super-resolution microscopy, such as photoswitching or high photostability under intense laser illumination, have not been characterized for LOLO-1 in the available literature.

Live-Cell Imaging of Intracellular Nucleic Acids with this compound

Live-cell imaging provides insights into the dynamic behavior of biomolecules in their native environment. As a nucleic acid dye, LOLO-1 has been mentioned in the context of live-cell imaging in patent literature. justia.comgoogle.com However, detailed studies demonstrating its cell permeability, potential cytotoxicity at working concentrations, and its performance in long-term live-cell imaging of intracellular nucleic acids are not available. A review on reagents for fluorescence microscopy lists LOLO-1 as a red-emitting dye for nucleic acid staining but does not provide specific protocols or examples for live-cell applications. researchgate.net

Flow Cytometric Analysis for Subpopulation Identification Using this compound

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells within a heterogeneous population. The use of fluorescent dyes is central to this methodology, allowing for the identification and quantification of specific cell types. While a wide array of fluorescent probes is available for flow cytometry, the application of this compound in this context is an emerging area of interest.

Theoretically, LOLO-1's properties as a high-affinity nucleic acid stain make it a candidate for distinguishing between cell subpopulations based on their nucleic acid content and membrane integrity. In flow cytometry, cells are passed in a single file through a laser beam, and the scattered and emitted light is detected. Staining with a dye like LOLO-1, which is largely cell-impermeant, can be used to identify dead or dying cells, as their compromised membranes allow the dye to enter and stain the intracellular nucleic acids, resulting in a strong fluorescent signal. This is a critical step in many flow cytometry experiments to exclude non-viable cells from the analysis, thereby improving data accuracy.

Moreover, variations in nucleic acid content, for instance during different phases of the cell cycle or in apoptotic versus healthy cells, could potentially be monitored using LOLO-1. However, specific, detailed research findings on the use of LOLO-1 for the nuanced identification of live cell subpopulations are not extensively documented in publicly available literature. The development of standardized protocols for using LOLO-1 in multi-color flow cytometry panels, alongside antibody-conjugated fluorophores, would be a necessary step for its broader adoption in this field.

Development of Novel Biosensing Platforms Incorporating this compound for Analytical Chemistry

Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence or concentration of a specific analyte. Fluorescent dyes are frequently employed as the signaling element in optical biosensors. The development of biosensing platforms that incorporate this compound represents a promising avenue for sensitive and specific detection of nucleic acids and potentially other molecules in analytical chemistry.

The fundamental principle behind a LOLO-1-based biosensor would be the modulation of its fluorescence upon interaction with the target analyte. For instance, a biosensor for a specific DNA sequence could be designed where a recognition event, such as the hybridization of a probe to the target sequence, brings LOLO-1 into close proximity with the nucleic acid, leading to a detectable increase in fluorescence.

Research in this area could lead to the development of various biosensing formats, including:

Homogeneous Assays: In this format, the biosensor components are all in solution. A change in fluorescence upon target binding would be measured directly from the solution, offering a simple and rapid detection method.

Heterogeneous Assays: These biosensors would involve immobilizing one of the recognition elements, such as a single-stranded DNA probe, onto a solid support (e.g., a microplate well or a nanoparticle). The binding of the target nucleic acid from a sample, followed by the addition of LOLO-1, would result in a localized fluorescent signal on the surface.

While the potential for LOLO-1 in biosensing is clear from its chemical properties, detailed studies demonstrating its integration into fully developed biosensing platforms for specific analytical targets are not widely reported. Future research would need to focus on optimizing the immobilization chemistry, characterizing the sensor's sensitivity and selectivity, and validating its performance in complex sample matrices.

Comparative Analysis and Methodological Advancements with Lolo 1 Dye

Comparative Studies of LOLO-1 Dye with Other Dimeric Cyanine (B1664457) Nucleic Acid Stains (e.g., YOYO-1, TOTO-3)

LOLO-1 belongs to a broad family of dimeric cyanine dyes that includes well-known stains like YOYO-1 and TOTO-3. These dyes are structurally related, featuring two planar aromatic systems linked together. This dimeric structure confers a very high affinity for nucleic acids. The linkage provides the TOTO-1 dye, for example, an affinity for nucleic acids over 100 times greater than its monomeric equivalent, TO-PRO-1. Similarly, all dimeric cyanine dyes, including LOLO-1, are prized for their sensitivity, which arises from a combination of high binding affinity and a dramatic increase in fluorescence upon binding to DNA or RNA. In their unbound state, these dyes are virtually non-fluorescent, but their fluorescence can be enhanced by 100- to 1000-fold upon intercalation into nucleic acids.

The primary distinction among these dyes lies in the specific chemical structure of the cyanine monomer and the length of the bridging carbon chain. These modifications result in a range of spectral characteristics, allowing for their use in various fluorescence microscopy applications and multicolor experiments. For instance, YOYO-1 has an excitation/emission maximum at 491/509 nm when bound to double-stranded DNA (dsDNA), while TOTO-3 is shifted to the far-red region at 642/660 nm. LOLO-1 is positioned spectrally between these, with an excitation maximum around 565 nm and an emission maximum around 579 nm, making it suitable for excitation with krypton-ion lasers (568 nm line).

Evaluation of Differential Binding Specificities and Affinities Across Cyanine Dye Series

Dimeric cyanine dyes, as a class, are renowned for their exceptionally high affinity for nucleic acids, with dissociation constants that can be in the micromolar range. This strong binding is a key advantage, leading to stable dye-nucleic acid complexes that can withstand electrophoretic separation. While these dyes generally bind to both double-stranded DNA (dsDNA) and single-stranded DNA (ssDNA), as well as RNA, their affinity can vary. For instance, TOTO-1 demonstrates a higher affinity for dsDNA.

The binding mode for these dyes is primarily intercalation, where the planar aromatic systems of the dye insert themselves between the base pairs of the nucleic acid. This intercalation is largely sequence-neutral for dyes like the TO-PRO series monomers, and it is generally assumed that the dimeric versions like LOLO-1 also exhibit little to no base-pair preference. The high affinity of these dyes makes them superior to older intercalating agents like ethidium (B1194527) bromide for many applications. However, at very high dye-to-base ratios, some cyanine dyes can exhibit different binding modes and spectral properties.

Assessment of Relative Photophysical Performance and Photostability Among Related Dyes

The photophysical properties of LOLO-1 and its counterparts are central to their function as fluorescent stains. Key performance metrics include molar absorptivity (extinction coefficient), fluorescence quantum yield, and photostability. The cyanine dimers generally possess high extinction coefficients (often exceeding 50,000 cm⁻¹M⁻¹) and high fluorescence quantum yields (typically between 0.2 and 0.6) when bound to DNA. This combination results in exceptionally bright fluorescent signals, enabling the detection of even single molecules of nucleic acids.

LOLO-1, with its fluorescence emission in the orange-red part of the spectrum (~580 nm), fills a specific spectral niche. The choice between LOLO-1, YOYO-1 (green fluorescence), and TOTO-3 (far-red fluorescence) often depends on the available excitation sources and the desire to perform multicolor imaging with other fluorophores. While detailed, direct comparative studies on the photostability of LOLO-1 versus other specific dimeric cyanines are not extensively published in the provided results, the general class of cyanine dyes is known to have variable photostability, which can be a limitation in long-term imaging experiments.

Table 1: Comparative Photophysical Properties of Selected Dimeric Cyanine Dyes

Dye Excitation Max (nm) Emission Max (nm) Molecular Weight (g/mol)
YOYO-1 491 509 1270.65
TOTO-1 514 533 1302.78
LOLO-1 565 579 1462.54
YOYO-3 612 631 1322.73
TOTO-3 642 660 1354.85

Data sourced from Thermo Fisher Scientific and refer to dyes bound to dsDNA.

Methodological Advantages and Limitations of this compound in Specific Research Contexts

Advantages:

High Sensitivity: Like other dimeric cyanines, LOLO-1's high affinity and large fluorescence enhancement upon binding to nucleic acids make it an extremely sensitive stain. This is crucial for applications requiring the detection of minute quantities of DNA or RNA.

Spectral Positioning: LOLO-1's orange-red fluorescence is advantageous for multicolor experiments, as it can be spectrally distinguished from common green (like YOYO-1 or SYBR Green) and far-red (like TOTO-3) fluorophores. This allows for simultaneous visualization of multiple cellular targets.

Stable Complex Formation: The dye forms very stable complexes with nucleic acids, which is beneficial for applications like pre-staining samples for electrophoresis.

Limitations:

Cell Impermeability: LOLO-1, like other dimeric cyanine dyes, is generally impermeant to the plasma membranes of live cells. This restricts its use primarily to the staining of fixed and permeabilized cells or as a marker for dead cells with compromised membranes.

Photostability Concerns: While not uniquely a problem for LOLO-1, cyanine dyes can be susceptible to photobleaching during intense or prolonged light exposure, which can be a limiting factor in time-lapse imaging or high-resolution microscopy techniques.

Potential for Altering Nucleic Acid Mobility: The high-affinity binding and the dimeric nature of the dye can alter the electrophoretic mobility of nucleic acid fragments, which must be considered when using it for size estimation in gels.

Emerging Research Directions and Future Perspectives for Lolo 1 Dye

Exploration of LOLO-1 Dye in Non-Canonical Nucleic Acid Structures and Functions

Beyond the canonical double helix, nucleic acids can fold into complex three-dimensional structures known as non-canonical conformations, such as G-quadruplexes (G4) and i-motifs. rsc.org These structures, formed in guanine-rich and cytosine-rich sequences respectively, are implicated in crucial cellular processes like gene regulation and are considered novel therapeutic targets. rsc.orgnih.govnih.gov The development of fluorescent probes that can selectively recognize and report on the formation and dynamics of these structures is a significant area of research. rsc.orgnih.gov

The exploration of LOLO-1 in this context presents a compelling research avenue. While many current probes are under investigation, the unique dimeric structure of LOLO-1 may offer distinct advantages. Its two linked chromophores could allow for binding modes inaccessible to monomeric dyes, potentially bridging different regions of a G4 structure or intercalating within the unique C-C+ base pairs of an i-motif. glenresearch.commdpi.com Future research could focus on characterizing the binding affinity and spectral response of LOLO-1 to various G4 and i-motif topologies. It is hypothesized that interaction with these structures could induce unique fluorescence signatures (e.g., shifts in emission wavelength or changes in quantum yield) compared to its binding with dsDNA, enabling their specific detection.

Non-Canonical StructureKey FeaturesPotential LOLO-1 Application & Research Focus
G-quadruplex (G4)Formed by the stacking of G-quartets (square planar arrangements of four guanine (B1146940) bases). github.io Found in telomeres and gene promoter regions. nih.govInvestigate binding modes (e.g., groove binding, end-stacking) and the resulting fluorescence changes. Assess selectivity for different G4 topologies (parallel, antiparallel, hybrid).
i-MotifFormed by intercalated, hemi-protonated cytosine-cytosine (C-C+) base pairs. glenresearch.commdpi.com Formation is often pH-dependent. mdpi.comCharacterize fluorescence response as a function of pH to monitor i-motif formation. Explore its use as a tool to study the competition between i-motif and G-quadruplex structures. nih.gov

Integration of this compound into Nanotechnology-Enabled Probes and Tools

Nanotechnology offers powerful platforms for enhancing the capabilities of fluorescent probes. Integrating dyes with nanomaterials can lead to biosensors with amplified signals, improved stability, and enhanced targeting capabilities. nih.govdeerhillpublishing.com Gold nanoparticles (AuNPs), for instance, are widely used to construct electrochemical and optical biosensors for nucleic acid detection. deerhillpublishing.comrsc.org Another approach involves loading a high concentration of dye molecules into polymeric nanoparticles, creating exceptionally bright probes where a single binding event can be detected. nih.gov

The future integration of LOLO-1 into such nanotechnology platforms holds considerable promise. As a dye with a high extinction coefficient and a large fluorescence enhancement upon binding, its incorporation into nanoparticles could lead to probes of extraordinary sensitivity. thermofisher.com For example, LOLO-1 could be loaded into polymeric nanoparticles functionalized with DNA strands, designed to detect specific target sequences through mechanisms like Förster resonance energy transfer (FRET). nih.gov Research in this area would involve synthesizing and characterizing LOLO-1-based nanoprobes and evaluating their performance in detecting low-abundance nucleic acids in complex biological samples.

Nanotechnology PlatformPrinciple of IntegrationPotential Advantage for LOLO-1 Probes
Dye-Loaded Polymeric NanoparticlesEncapsulation of a large number of LOLO-1 molecules within a polymer matrix. nih.govMassive signal amplification, enabling the detection of attomolar concentrations of target nucleic acids.
Gold Nanoparticle (AuNP) ConjugatesAttachment of LOLO-1 and a targeting biomolecule (e.g., thiolated DNA) to the AuNP surface. rsc.orgDevelopment of novel electrochemical or colorimetric biosensors; potential for multiplexed detection.
Quantum Dot (QD) ConjugatesCovalent or non-covalent linking of LOLO-1 to the surface of a quantum dot to create a FRET pair.Creation of highly photostable probes with tunable optical properties for long-term imaging and sensing.

Computational Modeling and Machine Learning Approaches for Predicting this compound Behavior and Interactions

Computational modeling and machine learning are becoming indispensable tools in chemistry and materials science for accelerating the design and discovery of new functional molecules. plos.orgroutledge.com These approaches can predict the photophysical properties of dyes, such as emission wavelengths and quantum yields, and simulate their interactions with biological targets. nih.govnih.gov By establishing databases of known dyes and their properties, machine learning models can be trained to predict the characteristics of novel or untested compounds with remarkable accuracy. nih.gov

Applying these predictive methodologies to LOLO-1 could significantly broaden our understanding of its potential applications. Computational models could be used to:

Predict Binding Modes: Docking simulations could reveal the precise way LOLO-1 interacts with canonical DNA, RNA, and various non-canonical structures, helping to interpret experimental results and guide the design of new dye variants with enhanced selectivity.

Forecast Spectral Properties: Machine learning algorithms, trained on large datasets of fluorescent dyes, could predict how chemical modifications to the LOLO-1 scaffold would alter its absorption and emission spectra. nih.gov This would enable the in silico design of new LOLO-1 analogs with optimized photophysical properties for specific applications, such as multiplex imaging with other fluorophores.

Simulate Environmental Effects: Models could predict how factors like solvent polarity, pH, and ion concentration affect the fluorescence of LOLO-1, aiding in the optimization of assay conditions for maximum sensitivity and reliability. mdpi.com

Novel Applications of this compound in Synthetic Biology and Bioengineering Research

Synthetic biology aims to design and construct new biological parts, devices, and systems for useful purposes. alliedacademies.orgalliedacademies.org This field relies heavily on molecular tools that can accurately report on the state of engineered biological circuits. eurofinsgenomics.com Bioengineering applies engineering principles to biological systems to develop new technologies for health and other sectors. nih.gov

This compound is poised to become a valuable tool in these innovative fields. As a nucleic acid stain, it can be used to quantify the output of synthetic gene circuits that produce specific DNA or RNA molecules. thermofisher.comeurofinsgenomics.com Given that LOLO-1 is cell-membrane-impermeant, its primary applications would be in cell-free synthetic systems or for probing extracellular nucleic acids, which are increasingly recognized as important in cell-cell communication and biofilm formation. thermofisher.com

Future research could explore:

Real-time Monitoring in Cell-Free Systems: Using LOLO-1 to monitor the real-time production of RNA or DNA in cell-free transcription-translation (TXTL) systems, providing immediate feedback on the performance of a synthetic circuit.

Biosensor Development: Engineering synthetic systems where the presence of a target molecule triggers the release or synthesis of nucleic acids, which are then detected by the fluorescence of LOLO-1.

Biomaterial Characterization: Applying LOLO-1 to quantify nucleic acid content within engineered tissues or biomaterials, providing insights into cell distribution and viability.

Unexplored Biological Systems and Research Paradigms for Optimized this compound Application

While many fluorescent dyes are well-characterized in standard cell lines and model organisms, their potential in a wider range of biological contexts remains largely untapped. The future application of LOLO-1 could be significantly expanded by exploring its use in new systems and for novel research questions.

Emerging areas for exploration include:

Microbial and Environmental Biology: Investigating the use of LOLO-1 to study extracellular DNA (eDNA) in microbial biofilms. eDNA is a key structural component of biofilms, and a probe like LOLO-1 could help quantify its distribution and dynamics.

Virology: As a high-affinity nucleic acid binder, LOLO-1 could potentially be used in novel assays to detect and quantify viral genomes in purified samples or specialized cell-free systems.

Parasitology: Exploring the application of LOLO-1 for staining nucleic acids in less-common model organisms, potentially revealing unique aspects of their nuclear or mitochondrial organization.

Furthermore, optimizing the application of LOLO-1 through systematic studies of environmental factors is a crucial future direction. Research focused on fine-tuning buffer composition, ionic strength, and the presence of co-solutes could enhance its fluorescence signal and binding specificity, leading to more robust and sensitive assays. mdpi.cominsightsociety.org Combining LOLO-1 with other spectral probes could also enable multiplexed analyses, allowing for the simultaneous visualization of nucleic acids and other cellular components.

Q & A

Q. What is the molecular mechanism underlying LOLO-1’s fluorescence enhancement upon binding to nucleic acids?

LOLO-1 belongs to the cyanine dimer class, featuring two TO-PRO family monomers linked symmetrically, which confers four positive charges. This structure enables strong electrostatic interactions with negatively charged DNA, inducing a conformational shift that activates fluorescence. The dye exhibits negligible fluorescence in its unbound state but shows a 100–1,000× enhancement upon intercalation, attributed to restricted molecular motion and reduced non-radiative decay . To validate this mechanism, researchers can perform fluorescence titration assays by incrementally adding DNA to LOLO-1 solutions while monitoring emission intensity at 579 nm .

Q. How do LOLO-1’s spectral properties compare to other nucleic acid stains (e.g., SYBR Green, YOYO-1) in terms of sensitivity and specificity?

LOLO-1 has a maximum absorption at 565 nm and emission at 579 nm, making it compatible with standard FITC filter sets. Unlike SYBR Green (which binds dsDNA) or YOYO-1 (a monomeric cyanine), LOLO-1’s dimeric structure enhances DNA affinity by ~100×, enabling detection of single DNA strands at picomolar concentrations . A comparative study should measure binding constants (e.g., via Scatchard plots), limit of detection (LoD) using serial DNA dilutions, and specificity for ssDNA vs. dsDNA under controlled buffer conditions (e.g., pH 7.4, 150 mM NaCl) .

Q. What are the optimal experimental conditions for preparing and storing LOLO-1 working solutions?

LOLO-1 is supplied as a lyophilized powder soluble in dimethyl sulfoxide (DMSO). Prepare stock solutions at 1 mM in anhydrous DMSO, aliquot to avoid freeze-thaw cycles, and store at -20°C in the dark. For staining, dilute to 1–10 µM in buffer (e.g., TE buffer or PBS) and incubate with nucleic acids for 30 minutes at room temperature. Include controls without DNA to confirm minimal background fluorescence .

Advanced Research Questions

Q. How can researchers optimize LOLO-1 staining protocols for low-abundance DNA samples in complex biological matrices (e.g., serum, cell lysates)?

For low-concentration DNA, pre-concentrate samples using ethanol precipitation or magnetic bead-based methods. Titrate LOLO-1 concentrations (0.1–5 µM) to balance signal-to-noise ratios, and incorporate blocking agents (e.g., BSA, tRNA) to reduce non-specific binding. Use fluorescence microscopy with high-sensitivity detectors (e.g., EM-CCD) and image analysis software (e.g., ImageJ) to quantify staining efficiency . Statistical tools like Box-Behnken experimental design can model interactions between variables (e.g., dye concentration, incubation time, ionic strength) to identify optimal parameters .

Q. What experimental strategies resolve discrepancies in LOLO-1’s staining efficiency across different cell types or fixation methods?

Variations may arise from differences in membrane permeability (e.g., live vs. fixed cells) or competing interactions with cellular RNA. To address this:

  • Compare permeabilization agents (e.g., Triton X-100, saponin) and fixation protocols (paraformaldehyde vs. methanol).
  • Use RNase A pretreatment to eliminate RNA interference.
  • Validate results with orthogonal methods (e.g., qPCR for DNA quantification) . Document all conditions in detail to ensure reproducibility, per journal guidelines for methodological transparency .

Q. How can LOLO-1 be integrated with multi-color fluorescence imaging systems without spectral overlap?

LOLO-1’s emission at 579 nm overlaps minimally with far-red dyes (e.g., Cy5, emission ~670 nm). For multiplexing:

  • Use spectral unmixing software (e.g., Zeiss Zen) to separate signals.
  • Pair LOLO-1 with fluorophores like Alexa Fluor 488 (emission ~525 nm) or DAPI (emission ~461 nm).
  • Conduct control experiments with single stains to verify cross-talk thresholds .

Data Analysis and Reporting Guidelines

Q. How should researchers present LOLO-1-derived data in publications to meet journal standards for rigor and reproducibility?

  • Methods Section : Specify dye concentration, incubation time, buffer composition, and equipment settings (e.g., excitation/emission wavelengths, detector gain).
  • Results : Include raw fluorescence intensity values, normalization procedures (e.g., to DNA concentration), and statistical tests (e.g., ANOVA for multi-group comparisons).
  • Figures : Provide high-resolution fluorescence micrographs with scale bars and insets for low-signal regions. Use line graphs for titration curves and bar charts for comparative studies .

Q. What are the current limitations of LOLO-1 in long-term live-cell imaging, and how can they be mitigated?

LOLO-1 exhibits potential phototoxicity and photobleaching under prolonged illumination. Mitigation strategies:

  • Use lower dye concentrations (≤1 µM) and reduce light exposure with shutter-controlled imaging.
  • Employ oxygen-scavenging systems (e.g., glucose oxidase/catalase) to minimize reactive oxygen species.
  • Validate cell viability post-staining via propidium iodide exclusion assays .

Future Research Directions

  • Investigate LOLO-1’s applicability in super-resolution microscopy (e.g., STORM, PALM) for nanoscale DNA mapping.
  • Explore covalent modifications to improve photostability and reduce cytotoxicity .
  • Conduct systematic reviews (per PRISMA guidelines) to aggregate performance data across studies and identify consensus protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.